Tranilast-13C3

Stable Isotope Labeling LC-MS/MS Bioanalysis Internal Standard Selection

Tranilast-13C3 is a 13C-labeled isotopologue delivering a +3 Da mass shift with exact co-elution and zero isotopic exchange—the regulatory gold standard for FDA/EMA-compliant bioanalytical methods. Unlike deuterated analogs (e.g., Tranilast-d6), 13C labeling eliminates retention time shifts and hydrogen-deuterium exchange artifacts, ensuring identical extraction recovery and ionization across plasma, tissue homogenates, and in vitro matrices. Essential for pharmacokinetic studies, tissue distribution assays, and metabolic stability assessments requiring precision at low ng/mL levels.

Molecular Formula C₁₅¹³C₃H₁₇NO₅
Molecular Weight 330.31
Cat. No. B1157206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTranilast-13C3
Synonyms2-[[3-(3,4-Dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic Acid-13C3;  2-(3,4-Dimethoxycinnamoylamino)benzoic Acid-13C3;  N-(3,4-Dimethoxycinnamoyl)-_x000B_anthranilic Acid-13C3;  N-(3’,4’-Dimethoxycinnamoyl)anthranilic Acid-13C3;  Rizaben-13C3;  Tranpro-13C
Molecular FormulaC₁₅¹³C₃H₁₇NO₅
Molecular Weight330.31
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tranilast-13C3 Internal Standard Procurement Guide: Properties and Applications in Quantitative LC-MS/MS Bioanalysis


Tranilast-13C3 is a stable isotope-labeled analog of the anti-allergic and anti-fibrotic drug Tranilast, designed specifically as an internal standard for mass spectrometry-based quantitative bioanalysis [1]. This compound incorporates three carbon-13 atoms into its molecular structure (molecular formula C₁₅¹³C₃H₁₇NO₅; molecular weight 330.31), providing a mass shift that enables precise differentiation from the unlabeled analyte (molecular weight 327.33) in LC-MS/MS workflows [1]. As an isotopologue of Tranilast, it exhibits nearly identical physicochemical properties to the native compound, ensuring consistent extraction recovery, chromatographic retention, and ionization behavior while correcting for sample-to-sample variability and matrix effects [2].

Why Tranilast-13C3 Cannot Be Interchanged with Structural Analogs or Deuterated Alternatives in Regulated Bioanalysis


In LC-MS/MS bioanalytical method development, the choice of internal standard directly determines assay accuracy, precision, and regulatory compliance. Generic substitution with structurally dissimilar compounds such as tramadol, or even with deuterium-labeled isotopologues such as Tranilast-d6, introduces systematic errors that cannot be fully corrected by calibration [1]. Structurally non-matched internal standards exhibit divergent extraction recovery and ionization efficiency profiles, leading to variable matrix effect compensation across sample batches [2]. Deuterated standards, while isotopically labeled, are prone to hydrogen-deuterium exchange at labile positions and chromatographic retention time shifts due to the substantial mass difference introduced by deuterium substitution, which alters hydrophobic interactions with the stationary phase [1][3]. In contrast, 13C-labeled internal standards co-elute exactly with the unlabeled analyte and exhibit no isotopic exchange, making them the regulatory gold standard for validated bioanalytical methods [3].

Quantitative Differentiation Evidence for Tranilast-13C3: Comparative Performance Data for Procurement Decision-Making


13C Labeling Eliminates Hydrogen-Deuterium Exchange and Chromatographic Retention Time Shifts Observed with Deuterated Internal Standards

Tranilast-13C3 employs 13C labeling on the molecular backbone rather than deuterium substitution. Deuterated internal standards (e.g., Tranilast-d6) exhibit measurable chromatographic retention time shifts relative to the unlabeled analyte due to the doubled mass of deuterium atoms altering hydrophobic interactions, resulting in differential matrix effect exposure and reduced quantification accuracy [1][2]. 13C-labeled compounds co-elute precisely with their unlabeled counterparts and are not subject to hydrogen-deuterium exchange at labile positions such as the carboxylic acid moiety of Tranilast, ensuring consistent internal standard performance across sample preparation conditions [1].

Stable Isotope Labeling LC-MS/MS Bioanalysis Internal Standard Selection

Structurally Matched 13C3 Internal Standard Enables Higher Precision Than Structurally Dissimilar Internal Standards Such as Tramadol in Tranilast Bioanalysis

A validated LC-MS/MS method for Tranilast quantification in human plasma using tramadol as the internal standard achieved intra-day precision of 2.2-2.6% RSD and inter-day precision of 2.3-2.9% RSD [1]. In contrast, methods employing stable isotope-labeled internal standards typically achieve intra- and inter-day precision values below 2.0% RSD due to matched extraction recovery and ionization efficiency between analyte and internal standard [2]. The use of Tranilast-13C3 as a chemically matched SIL-IS eliminates the inherent variability introduced by structural dissimilarity between Tranilast and tramadol, including differential protein precipitation recovery and ionization suppression/enhancement profiles [2].

Tranilast Quantification Bioanalytical Method Validation Internal Standard Selection

Three-Carbon-13 Labeling Provides a +3 Da Mass Shift, Enabling Reliable Differentiation from Unlabeled Tranilast Without Isotopic Overlap

Tranilast-13C3 (molecular weight 330.31) provides a +3 Da mass shift relative to unlabeled Tranilast (molecular weight 327.33) [1]. This mass difference exceeds the minimum recommended mass shift of +3 Da for small molecule LC-MS/MS internal standards, ensuring complete baseline separation between the isotopic envelopes of the analyte and internal standard and preventing cross-signal contribution (also known as crosstalk or isotopic carryover) . In contrast, Tranilast-d6 (molecular weight 333.37) provides a +6 Da mass shift, which is also suitable but introduces the aforementioned deuterium-related chromatographic and stability concerns [1].

Mass Spectrometry Stable Isotope Labeling Quantitative Bioanalysis

13C-Labeled Internal Standards Eliminate Matrix Effect Compensation Variability Inherent in Non-Isotopic Methods

Stable isotope-labeled internal standards such as Tranilast-13C3 co-elute exactly with the target analyte, ensuring that any matrix-induced ion suppression or enhancement affects both the analyte and the internal standard identically [1]. This matched behavior enables accurate correction for matrix effects across diverse biological sample types. In contrast, methods employing structurally dissimilar internal standards (e.g., tramadol) or non-isotopic calibration approaches such as matrix-matched calibration cannot fully compensate for variable matrix effects across sample batches [2]. Stable isotope dilution with 13C-labeled internal standards is considered the reference method for quantitative bioanalysis due to this inherent matrix effect compensation capability [1].

Matrix Effects Ion Suppression LC-MS/MS Quantification

Precursor Ion Mass Differentiation: Tranilast-13C3 Enables Unambiguous MS/MS Quantification of Tranilast in Complex Biological Matrices

A validated LC-MS/MS method for Tranilast quantification in rat plasma and brain tissue achieved a linear calibration range of 2.140 to 428.0 ng/mL and a short run time of 3 minutes [1]. This method, which could be further optimized with Tranilast-13C3 as an internal standard, enabled the first detailed brain tissue distribution study of Tranilast, demonstrating brain-to-plasma concentration ratios of 0.60% to 0.75% at 0.167 to 0.5 hours post-dose [1]. The use of a stable isotope-labeled internal standard such as Tranilast-13C3 would further enhance method robustness by correcting for variable extraction recovery from brain tissue homogenates and plasma samples, which differ substantially in matrix composition [2].

Tranilast Pharmacokinetics LC-MS/MS Method Development Brain Tissue Distribution

Optimal Application Scenarios for Tranilast-13C3 Procurement Based on Quantitative Evidence


Regulated GLP/GCP Pharmacokinetic Studies Requiring FDA/EMA-Compliant Bioanalytical Method Validation

Tranilast-13C3 is the preferred internal standard for pharmacokinetic studies intended to support regulatory submissions. As demonstrated in Section 3 Evidence Items 1 and 2, 13C-labeled internal standards provide superior chromatographic fidelity and method precision compared to both deuterated analogs and structurally dissimilar internal standards such as tramadol [1][2]. The +3 Da mass shift ensures no isotopic overlap with the unlabeled analyte while avoiding deuterium-related retention time shifts that can compromise method robustness [3]. For studies requiring validated LC-MS/MS methods under FDA Guidance for Industry: Bioanalytical Method Validation, procurement of Tranilast-13C3 mitigates the risk of method failure during regulatory review due to inadequate matrix effect compensation or poor inter-day precision.

Brain Penetration and Tissue Distribution Studies Requiring High Sensitivity and Matrix Robustness

Research investigating Tranilast's central nervous system distribution or tissue-specific accumulation requires accurate quantification at low ng/mL concentrations across diverse biological matrices (plasma, brain homogenate, liver, kidney) that differ substantially in protein and lipid content [1]. As established in Section 3 Evidence Items 3 and 4, Tranilast-13C3 co-elutes exactly with the analyte and compensates identically for matrix effects across all sample types, ensuring that brain-to-plasma concentration ratios and tissue partition coefficients are measured without matrix-induced bias. The validated LC-MS/MS method with a linear range of 2.14-428.0 ng/mL and a 3-minute run time demonstrates the sensitivity and throughput achievable with this approach [1].

Drug-Drug Interaction and Metabolite Profiling Studies in Complex In Vitro Systems

In vitro metabolism studies using human liver microsomes, hepatocytes, or recombinant CYP enzymes generate complex sample matrices containing multiple Tranilast metabolites (including 4-O-demethylated products and glucuronide conjugates) that may interfere with quantification if not properly resolved [1]. As established in Section 3 Evidence Item 4, the use of Tranilast-13C3 as a chemically matched SIL-IS ensures that ion suppression or enhancement affecting the parent compound also affects the internal standard identically, enabling accurate quantification of Tranilast depletion even in the presence of co-eluting metabolites. This is critical for generating reliable intrinsic clearance and metabolic stability data required for predicting human pharmacokinetics and assessing drug-drug interaction risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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